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Compound of Interest

Compound Name: ethyl (2R)-2-aminopentanoate

Cat. No.: B085190

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential applications of ethyl (2R)-2-aminopentanoate, a chiral non-
proteinogenic amino acid ester of interest in pharmaceutical and chemical research.

Chemical Structure and Identification

Ethyl (2R)-2-aminopentanoate, also known as D-norvaline ethyl ester, is the ethyl ester of D-
norvaline. The "(2R)" designation specifies the stereochemistry at the alpha-carbon, indicating
the R configuration according to the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

Figure 1: 2D Structure of Ethyl (2R)-2-aminopentanoate

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name ethyl (2R)-2-aminopentanoate

Synonyms D-Norvaline ethyl ester, H-D-Nva-OEt

CAS Number Not available for the free base; 1998700-99-4
for the hydrochloride salt[1][2][3]

Molecular Formula C7H1sNO:2

Canonical SMILES CCC--INVALID-LINK--C(=0)OCC

InChl Key CHAJBHNQIZAJIM-FYZOBXCZSA-N

Physicochemical Properties

Quantitative data on the physicochemical properties of the free base of ethyl (2R)-2-
aminopentanoate is limited. The data presented below is for the more commonly available
hydrochloride salt and the corresponding (S)-enantiomer where specified.

Table 2: Physicochemical Properties
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Property Value Notes

145.20 g/mol (free base)

Molecular Weight 181.66 g/mol (hydrochloride
salt)[1]
] ) ] For the hydrochloride salt of
Appearance White to off-white solid )
the (S)-enantiomer
] ] For L-Norvaline ethyl ester
Melting Point 108.0t0 117.0 °C

hydrochloride ((S)-enantiomer)

Not experimentally determined

Boiling Point i
for the (2R)-enantiomer.

Density Not experimentally determined.

- ) For L-Norvaline ethyl ester
Specific Rotation [a]D +8.0 to +10.0° (c=2, H20) ] ]

hydrochloride ((S)-enantiomer)

N ) For L-Norvaline ethyl ester

Solubility Soluble in water

hydrochloride ((S)-enantiomer)

Spectroscopic Data

Experimental spectroscopic data for ethyl (2R)-2-aminopentanoate is not readily available in
the public domain. The following are predicted spectral characteristics based on the analysis of
similar compounds.

3.1. 'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the propyl
chain, the alpha-hydrogen, and the ethyl ester group.

e ~0.9 ppm (t, 3H): Methyl protons of the propyl group.
e ~1.2-1.6 ppm (m, 4H): Methylene protons of the propyl group.

e ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester.
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e ~3.5 ppm (t, 1H): Alpha-hydrogen.

e ~4.2 ppm (g, 2H): Methylene protons of the ethyl ester.

e Broad singlet: Amine protons (position and intensity are solvent-dependent).
3.2. 8C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display seven unique carbon signals.
e ~14 ppm: Methyl carbon of the propyl group.

e ~14 ppm: Methyl carbon of the ethyl ester.

e ~19 ppm: Methylene carbon of the propyl group.

e ~35 ppm: Methylene carbon of the propyl group.

e ~55 ppm: Alpha-carbon.

e ~61 ppm: Methylene carbon of the ethyl ester.

e ~174 ppm: Carbonyl carbon of the ester.

3.3. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed
at m/z 145. Common fragmentation patterns for amino acid esters would include the loss of the
ethoxy group (-OCzHs, m/z 45) and the entire ester functional group (-COOCzHs, m/z 73).

3.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.
e 3300-3400 cm~1 (broad): N-H stretching of the primary amine.

e 2800-3000 cm~1: C-H stretching of the alkyl groups.

e ~1735 cm~1 (strong): C=0 stretching of the ester carbonyl group.
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e ~1180 cm~1: C-O stretching of the ester.
Experimental Protocols
4.1. Synthesis of Ethyl (2R)-2-aminopentanoate Hydrochloride

The most common and straightforward method for the synthesis of amino acid ethyl esters is
the Fischer-Speier esterification.[4] This involves reacting the amino acid with ethanol in the
presence of a strong acid catalyst.

Materials:

D-Norvaline

Absolute Ethanol (EtOH)

Thionyl chloride (SOCI2) or concentrated Hydrochloric acid (HCI)

Diethyl ether
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend D-norvaline (1 equivalent) in absolute ethanol (approximately 5-10 mL per
gram of amino acid).

» Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2
equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCI gas through the
solution or carefully add concentrated HCI.

o Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to
reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin
Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the
solvent under reduced pressure using a rotary evaporator.
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 Purification: The resulting crude product, ethyl (2R)-2-aminopentanoate hydrochloride, can
be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol
and then add cold diethyl ether to induce precipitation.

e Drying: Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum.

Starting Materials

Acid Catalyst (HCI)

L Reaction Work-up & Purification Final Product
Ethanol @—’- .—V- Ethyl (2R)-2-aminopentanoate HCI
"]

D-Norvaline

Click to download full resolution via product page

Figure 2: Fischer Esterification Workflow

Applications in Drug Development

Ethyl (2R)-2-aminopentanoate serves as a valuable chiral building block in the synthesis of
more complex molecules, particularly in the pharmaceutical industry. Non-proteinogenic amino
acids and their derivatives are often incorporated into drug candidates to enhance properties
such as metabolic stability, binding affinity, and bioavailability.

5.1. Pharmaceutical Intermediate

As a derivative of D-norvaline, this compound can be used as a precursor for the synthesis of
various active pharmaceutical ingredients (APIs). The presence of the chiral center is often
crucial for the biological activity of the final drug molecule. D-amino acids and their esters are
utilized in the synthesis of peptide and non-peptide-based therapeutics.

5.2. Prodrug Development
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Amino acid esters are frequently employed as prodrugs to improve the oral bioavailability of
parent drugs. The ester functionality can mask a polar carboxylic acid group, increasing the
lipophilicity of the drug and enhancing its absorption. Once absorbed, the ester is hydrolyzed
by endogenous esterases to release the active carboxylic acid-containing drug. While no
specific prodrugs of ethyl (2R)-2-aminopentanoate are currently marketed, the general
strategy is a key area of research in drug delivery.

Parent Drug (with COOH) Ethyl (2R)-2-aminopentanoate

Esterification

Prodrug (Ester)

sterase Hydrolysis

Active Drug (in vivo)

Click to download full resolution via product page

Figure 3: Prodrug Strategy using Amino Acid Esters

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking ethyl (2R)-2-
aminopentanoate to specific signaling pathways. Its biological effects would likely be indirect,
resulting from its incorporation into a larger, biologically active molecule. As a synthetic building
block, its primary role is in the construction of molecules designed to interact with specific
biological targets, such as enzymes or receptors, which are components of various signaling
cascades.

Conclusion

Ethyl (2R)-2-aminopentanoate is a chiral molecule with significant potential as a building
block in organic synthesis and drug development. While detailed experimental data for the free

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b085190?utm_src=pdf-body
https://www.benchchem.com/product/b085190?utm_src=pdf-body-img
https://www.benchchem.com/product/b085190?utm_src=pdf-body
https://www.benchchem.com/product/b085190?utm_src=pdf-body
https://www.benchchem.com/product/b085190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

base is sparse, its synthesis via Fischer esterification of D-norvaline is a well-established and
reproducible method. The primary application of this compound lies in its use as a versatile
intermediate for the construction of enantiomerically pure pharmaceuticals. Further research
into its incorporation into novel therapeutic agents and as a component of targeted prodrugs is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminopentanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085190#ethyl-2r-2-aminopentanoate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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